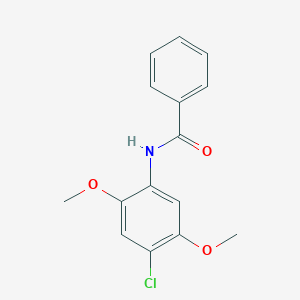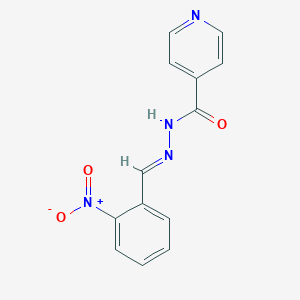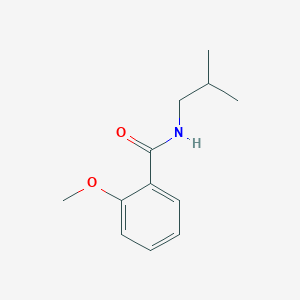![molecular formula C16H14N4O3 B274122 N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a hydrazide derivative that contains a pyrazole ring and an indene moiety.
Mechanism of Action
The mechanism of action of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood. However, some studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its potential to exhibit significant pharmacological activities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide. Some of these directions include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the potential toxicity of this compound and identifying ways to mitigate its effects.
3. Developing new derivatives of this compound with enhanced pharmacological activities.
4. Studying the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesis Methods
The synthesis of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can be achieved using different methods. One of the most common methods involves the condensation reaction between 1-methyl-1H-pyrazole-3-carbohydrazide and 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol.
Scientific Research Applications
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits significant pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-9(17-18-16(23)12-7-8-20(2)19-12)13-14(21)10-5-3-4-6-11(10)15(13)22/h3-8,13H,1-2H3,(H,18,23)/b17-9+ |
InChI Key |
SWASUISMUNWYCO-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C=C1)C)/C2C(=O)C3=CC=CC=C3C2=O |
SMILES |
CC(=NNC(=O)C1=NN(C=C1)C)C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C=C1)C)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)




![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)